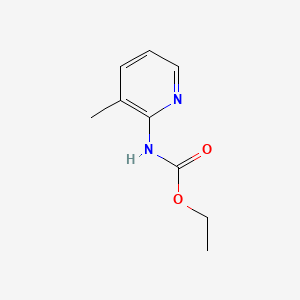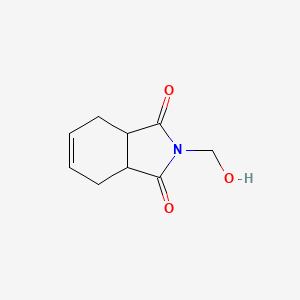
(S)-2-Chloro-3-Phenylpropanoic Acid
Vue d'ensemble
Description
(S)-2-Chloro-3-Phenylpropanoic Acid is a chiral compound with the molecular formula C9H9ClO2. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of both a chloro and a phenyl group on the propanoic acid backbone makes it a versatile compound in organic synthesis.
Synthetic Routes and Reaction Conditions:
Chlorination of (S)-3-Phenylpropanoic Acid: One common method involves the chlorination of (S)-3-Phenylpropanoic Acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction typically proceeds with the formation of this compound as the major product.
Asymmetric Synthesis: Another approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to introduce the chloro group at the desired position with high enantioselectivity.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is often employed where the reactants are mixed in a reactor and heated to the required temperature. The reaction is monitored, and the product is purified using techniques such as distillation or crystallization.
Continuous Process: For large-scale production, a continuous process may be used where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers better control over reaction conditions and higher efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to (S)-3-Phenylpropanoic Acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of this compound derivatives with higher oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of (S)-2-Hydroxy-3-Phenylpropanoic Acid, (S)-2-Amino-3-Phenylpropanoic Acid, or (S)-2-Thio-3-Phenylpropanoic Acid.
Reduction: Formation of (S)-3-Phenylpropanoic Acid.
Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.
Mécanisme D'action
Target of Action
Its parent compound, 3-phenylpropionic acid, is known to interact with aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase . These enzymes play crucial roles in amino acid metabolism.
Mode of Action
It’s likely that it interacts with its targets in a similar manner to 3-phenylpropionic acid, influencing the activity of the aforementioned enzymes .
Biochemical Pathways
The compound may affect the amino acid metabolism pathway, given the targets it interacts with . For instance, 3-phenylpropionic acid, a related compound, has been shown to promote myotube hypertrophy via the Foxo3/NAD+ signaling pathway . It also enhances intestinal epithelial barrier function via AhR signaling .
Pharmacokinetics
The compound’s molecular weight is 18462000 , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
Related compounds like 3-phenylpropionic acid have been shown to have various effects, such as promoting myotube hypertrophy and enhancing intestinal epithelial barrier function .
Analyse Biochimique
Biochemical Properties
The biochemical properties of S-2-Chloro-3-phenylpropionic acid are not well-studied. Its structural analog, 3-phenylpropionic acid, has been shown to interact with various enzymes and proteins. For instance, 3-phenylpropionic acid has been found to inhibit protein degradation and promote protein acetylation in C2C12 and chick embryo primary skeletal muscle myotubes
Cellular Effects
Studies on 3-phenylpropionic acid, a structurally similar compound, have shown that it can enhance the intestinal epithelial barrier function by activating aryl hydrocarbon receptor (AhR) signaling . It also promotes myotube hypertrophy by inhibiting NAD+ synthesis and subsequently suppressing the tricarboxylic acid cycle .
Molecular Mechanism
3-phenylpropionic acid, a structurally similar compound, has been shown to reduce NAD+ synthesis and subsequently suppress the tricarboxylic acid cycle, leading to the promotion of protein acetylation .
Metabolic Pathways
Its structural analog, 3-phenylpropionic acid, is known to be a metabolite produced by colonic microorganisms from phenylalanine in the gut .
Applications De Recherche Scientifique
(S)-2-Chloro-3-Phenylpropanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Comparaison Avec Des Composés Similaires
(S)-2-Chloro-3-Phenylpropanoic Acid can be compared with other similar compounds such as:
®-2-Chloro-3-Phenylpropanoic Acid: The enantiomer of the compound with similar chemical properties but different biological activities due to its chirality.
3-Phenylpropanoic Acid: Lacks the chloro group, resulting in different reactivity and applications.
2-Chloro-3-Phenylpropanoic Acid: The racemic mixture containing both (S) and ® enantiomers, which may have different properties compared to the pure (S) enantiomer.
The uniqueness of this compound lies in its chiral nature and the presence of both a chloro and a phenyl group, making it a valuable intermediate in various synthetic and industrial applications.
Propriétés
IUPAC Name |
(2S)-2-chloro-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDRHDRWTSPELB-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide](/img/structure/B3352045.png)






